molecular formula C26H20O3 B12978596 4,4'-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol

4,4'-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol

Cat. No.: B12978596
M. Wt: 380.4 g/mol
InChI Key: PDVDRSDQUYIHJH-UHFFFAOYSA-N
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Description

4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol is a chemical compound known for its unique structural properties and versatile applications. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two phenol groups attached to a central fluorene core. This compound is of interest in various fields due to its ability to form stable inclusion complexes and its potential use as a building block for more complex molecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol typically involves the reaction of 9-fluorenone with phenol in the presence of a catalyst. One common method uses bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups as catalysts. This reaction can achieve nearly 100% conversion of 9-fluorenone with high selectivity for the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol involves its ability to interact with various molecular targets. The phenol groups can form hydrogen bonds with other molecules, while the fluorene core provides structural rigidity. These interactions enable the compound to act as a clathrate host, forming stable inclusion complexes with guest molecules. This property is particularly useful in applications requiring selective molecular recognition and encapsulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2-Methoxy-9H-fluorene-9,9-diyl)diphenol is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns .

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

4-[9-(4-hydroxyphenyl)-2-methoxyfluoren-9-yl]phenol

InChI

InChI=1S/C26H20O3/c1-29-21-14-15-23-22-4-2-3-5-24(22)26(25(23)16-21,17-6-10-19(27)11-7-17)18-8-12-20(28)13-9-18/h2-16,27-28H,1H3

InChI Key

PDVDRSDQUYIHJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Origin of Product

United States

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